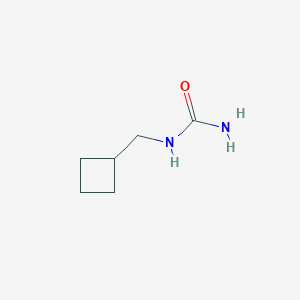

Cyclobutylmethylurea

Description

Contextualization within Modern Organic Chemistry and Urea (B33335) Scaffolds

Organic chemistry is the study of carbon-based compounds and their reactions. openaccessjournals.com Within this vast field, certain molecular frameworks, or "scaffolds," are recognized for their utility and versatility. The urea functional group, with its central carbonyl flanked by two nitrogen atoms, is considered a "privileged structure" in modern medicinal chemistry and drug design. chemicaljournal.inchemicaljournal.in

The significance of the urea scaffold lies in its chemical properties. The nitrogen atoms and the carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. This allows urea derivatives to form strong and specific interactions with biological targets like proteins and receptors, which is a critical aspect of drug development. nih.govresearchgate.net The structural and synthetic versatility of the urea moiety has led to its incorporation into a wide array of approved drugs, including those for anticancer, antibacterial, and anti-HIV applications. nih.govmdpi.com In particular, diaryl ureas are a key feature in a class of anticancer drugs known as kinase inhibitors, such as Sorafenib. researchgate.net The ability of the urea group to fine-tune the physicochemical properties of a molecule makes it a powerful tool for medicinal chemists. chemicaljournal.inchemicaljournal.in Therefore, the urea component of Cyclobutylmethylurea immediately places it within a class of compounds recognized for their potential biological activity.

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Chemical Synthesis Research

The cyclobutane ring, a four-membered carbocycle, is another cornerstone of modern synthetic chemistry. wikipedia.org Its importance stems largely from its inherent ring strain, which is approximately 26.3 kcal/mol. nih.gov While this strain makes the ring stable enough for handling, it also renders it susceptible to selective bond cleavage under various reaction conditions. researchgate.net This unique balance of stability and reactivity makes cyclobutane derivatives highly versatile building blocks in organic synthesis. researchgate.net

Chemists utilize this stored energy to drive reactions that would otherwise be difficult, such as ring expansions, contractions, and rearrangements to form more complex molecular architectures. researchgate.net In medicinal chemistry, the incorporation of a cyclobutane ring can confer significant advantages to a potential drug molecule. nih.govru.nl These advantages include:

Metabolic Stability: Replacing more easily metabolized groups with a robust cyclobutane ring can increase a drug's lifespan in the body. nih.gov

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific three-dimensional shape that is optimal for binding to its biological target. nih.govru.nl

Bioisosterism: Cyclobutane rings can act as substitutes (bioisosteres) for other chemical groups, such as alkene double bonds or aromatic rings, helping to improve properties like solubility or to explore the spatial requirements of a binding pocket. nih.gov

The development of new and efficient methods for creating these four-membered rings has made them more accessible for research, further cementing their role as important tools in contemporary synthesis. nih.govrsc.org The "cyclobutylmethyl" portion of Cyclobutylmethylurea suggests a role as a structurally rigid and stable linker group connecting the core urea function to another part of a larger molecule.

Historical Perspectives on Chemically Related Urea and Cyclobutane Compounds

The histories of urea and cyclobutane are marked by foundational moments in organic chemistry.

Urea was first isolated from urine in 1773. nih.gov However, its most significant moment in chemical history came in 1828 when the German chemist Friedrich Wöhler successfully synthesized it by heating ammonium (B1175870) cyanate, an inorganic compound. nih.govwikipedia.orgacs.org This achievement, now known as the Wöhler synthesis, was the first time an organic compound known to be produced by living organisms was created from inorganic starting materials in a laboratory. acs.orglibretexts.orgu-tokyo.ac.jp This discovery delivered a powerful blow to the then-prevalent theory of "vitalism," which posited that organic compounds contained a "vital force" and could only be created by living things. nih.govlibretexts.org Wöhler's synthesis is often cited as the starting point of modern organic chemistry. nih.govwikipedia.org

The history of cyclobutane is more recent. It was first successfully synthesized in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene. wikipedia.org While its discovery did not carry the same philosophical weight as urea's synthesis, the study of cyclobutane and other small rings helped chemists understand the concepts of ring strain and the unique reactivity of such structures, expanding the toolkit of synthetic chemistry. wikipedia.orgnih.gov

Data Tables

Table 1: Properties of Core Chemical Scaffolds

| Property | Urea | Cyclobutane |

|---|---|---|

| Chemical Formula | CO(NH₂)₂ | C₄H₈ |

| Molar Mass | 60.06 g/mol | 56.11 g/mol |

| Key Chemical Feature | Hydrogen bonding capability | High ring strain |

| Primary Utility | Privileged scaffold in medicinal chemistry | Versatile synthetic building block |

Table 2: Historical Milestones in Related Chemistry

| Year | Event | Significance |

|---|---|---|

| 1773 | Hilaire Rouelle first isolates urea from urine. nih.gov | Identification of a key organic compound from a biological source. |

| 1828 | Friedrich Wöhler synthesizes urea from ammonium cyanate. nih.govwikipedia.org | Considered the start of modern organic chemistry; challenged the theory of vitalism. wikipedia.orglibretexts.org |

| 1907 | Richard Willstätter and James Bruce first synthesize cyclobutane. wikipedia.org | Advanced the understanding of strained-ring systems. |

Structure

3D Structure

Properties

IUPAC Name |

cyclobutylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-4-5-2-1-3-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXSXHGRIISLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclobutylmethylurea and Its Structural Analogues

Retrosynthetic Analysis of the Cyclobutylmethylurea Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comlibretexts.orgamazonaws.com This process, often depicted with retrosynthetic arrows (=>), allows chemists to devise a synthetic plan by identifying key bond disconnections and strategic functional group interconversions (FGIs). deanfrancispress.comlibretexts.org

Strategic Disconnections for Urea (B33335) Functionality Formation

The most logical disconnection in the cyclobutylmethylurea structure is at the C-N bonds of the urea moiety. This leads to two primary synthons: a cyclobutylmethylamine equivalent and an isocyanate or a related carbonyl derivative.

Table 1: Retrosynthetic Disconnections for the Urea Moiety

| Disconnection | Forward Reaction | Reactants |

|---|---|---|

| C-N bond of the urea | Isocyanate addition | Cyclobutylmethylamine and an isocyanate (e.g., methyl isocyanate) |

| C-N bond of the urea | Phosgene (B1210022) equivalent chemistry | Cyclobutylmethylamine and a phosgene equivalent, followed by reaction with methylamine |

The most direct and common forward reaction involves the reaction of cyclobutylmethylamine with methyl isocyanate. This approach is generally high-yielding and proceeds under mild conditions. Alternative strategies using phosgene or its safer equivalents offer more flexibility for introducing different substituents on the urea nitrogen atoms but involve more steps and potentially hazardous reagents.

Methodologies for Cyclobutane (B1203170) Ring Construction and Functionalization

The construction of the cyclobutane ring is a key challenge in the synthesis of cyclobutylmethylurea. Several reliable methods exist for forming four-membered rings. mdpi.comnih.gov

One of the most powerful and widely used methods is the [2+2] cycloaddition reaction. mdpi.com This can be achieved through various means, including photochemical, thermal, or metal-catalyzed processes. For instance, the cycloaddition of a ketene (B1206846) with an appropriate alkene can provide a cyclobutanone (B123998) intermediate, which can then be further functionalized.

Another significant approach is the ring expansion of cyclopropane (B1198618) derivatives. mdpi.com For example, the treatment of a cyclopropylcarbinol with a suitable acid can induce a regioselective ring expansion to afford a cyclobutanone.

C–H functionalization has emerged as a modern and efficient strategy for the synthesis and modification of cyclobutane rings. acs.orgnih.gov This approach allows for the direct introduction of functional groups onto the pre-formed cyclobutane core, often with high levels of regio- and stereocontrol. acs.orgnih.gov For instance, rhodium-catalyzed C-H activation can be used to introduce aryl or alkyl groups at specific positions on the cyclobutane ring. nih.gov

Stereoselective Synthesis of Cyclobutylmethylurea Enantiomers and Diastereomers

Many bioactive molecules exist as single stereoisomers. Therefore, the ability to control the three-dimensional arrangement of atoms in cyclobutylmethylurea is of paramount importance. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.chanu.edu.auamazon.com

Asymmetric Approaches for Chiral Cyclobutane Units

The synthesis of enantiomerically pure cyclobutane precursors is crucial for accessing specific stereoisomers of cyclobutylmethylurea. mdpi.comnih.gov Several asymmetric strategies can be employed:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials to construct the chiral cyclobutane ring. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. ethz.ch For example, chiral Lewis acids or transition metal complexes can be used to catalyze asymmetric [2+2] cycloadditions. A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes with four different substituents involves a sequence of three transition metal-catalyzed reactions: a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed addition reaction. nih.gov

Table 2: Comparison of Asymmetric Strategies for Cyclobutane Synthesis

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Chiral Pool Synthesis | Readily available starting materials. | Limited to the stereochemistry of the starting material. |

| Chiral Auxiliaries | High levels of stereocontrol. | Requires additional steps for attachment and removal of the auxiliary. |

Diastereoselective Control in Urea Formation

When a chiral cyclobutylmethylamine is reacted with an achiral isocyanate, a single diastereomer of cyclobutylmethylurea can be formed if the reaction is diastereoselective. The existing stereocenter(s) in the cyclobutane ring can influence the approach of the isocyanate, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the specific substrate and reaction conditions. In stereospecific reactions, the stereochemistry of the starting material dictates the stereochemistry of the product. anu.edu.au

Green Chemistry Principles Applied to Cyclobutylmethylurea Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jlu.edu.cnacs.orgrsc.org The application of these principles to the synthesis of cyclobutylmethylurea can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The isocyanate addition to an amine to form a urea is a highly atom-economical reaction.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using water or supercritical carbon dioxide as solvents instead of volatile organic compounds.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org Electrocatalytic and plasma-based methods are being explored for urea synthesis under milder conditions. jlu.edu.cnarxiv.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rsc.org

Renewable Feedstocks: Utilizing renewable resources, such as biomass or captured carbon dioxide, as starting materials. rsc.org Recent research has focused on the direct electrochemical synthesis of urea from nitrogen and carbon dioxide. acs.org

The development of green synthetic routes for cyclobutylmethylurea is an active area of research. For instance, flow chemistry and microwave-assisted synthesis are being investigated to improve reaction efficiency and reduce waste. Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations, offers a highly selective and environmentally benign approach.

Catalytic and Atom-Economical Synthetic Protocols

The principles of green chemistry prioritize reaction designs that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. Catalytic processes are central to achieving this goal.

Catalytic Urea Formation: Phosgene-free, catalytic routes to ureas are highly sought after. One prominent strategy is the direct oxidative carbonylation of amines. This involves reacting an amine with carbon monoxide (CO) in the presence of an oxidant and a transition metal catalyst. Various catalytic systems have been developed, including those based on palladium, selenium, and bimetallic cobalt/copper systems. researchgate.netacs.orggoogle.com For the synthesis of Cyclobutylmethylurea, this would involve the catalytic carbonylation of cyclobutylmethylamine. For instance, a palladium iodide/potassium iodide system can effectively catalyze the reaction between primary amines and a mixture of CO and air to produce symmetrical ureas. google.com Another highly atom-economical approach utilizes ruthenium pincer complexes to directly couple methanol (B129727) and an amine, producing the urea and hydrogen gas as the sole byproduct. mdpi.com More recently, methods using carbon dioxide (CO2) as a C1 building block have emerged. An oxovanadium(V) catalyst, for example, can facilitate the amination of CO2 under ambient pressure to yield ureas. acs.org

Atom-Economical Cyclobutane Synthesis: The construction of the cyclobutane ring itself is ideally achieved through atom-economical reactions. The most notable of these are [2+2] cycloadditions. acs.orgacs.org These reactions, which can be promoted either photochemically or with transition metal catalysts, involve the direct coupling of two alkene-containing molecules to form the four-membered ring with 100% atom economy. acs.orgacs.org Thermally-driven methods using transition metals like rhodium or cobalt are advantageous for their scalability and reduced need for pre-functionalized substrates. acs.orgacs.org Another innovative, atom-economic route to functionalized cyclobutanes is the catalytic ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs) with various nucleophiles. scienceopen.com A conceptual synthesis of Cyclobutylmethylurea could thus involve an initial atom-economical [2+2] cycloaddition to form a cyclobutane precursor, followed by functional group manipulation and a subsequent catalytic urea formation step.

| Catalytic System | Carbon Source | Key Advantages | Potential Byproducts | Reference |

|---|---|---|---|---|

| PdI₂ / KI | CO / Air | High catalytic efficiency, applicable to various amines. | Water | google.com |

| Co/Cu Bimetallic | CO | High selectivity for unsymmetrical ureas, avoids toxic reagents. | Minimal waste | researchgate.net |

| Oxovanadium(V) | CO₂ | Uses abundant, non-toxic CO₂; ambient pressure. | Water | acs.org |

| Ruthenium Pincer Complex | Methanol | Acceptorless dehydrogenative coupling. | H₂ | mdpi.com |

| Selenium | CO | Effective for reacting CO with amino compounds. | Water | acs.org |

Solvent-Minimization and Sustainable Reaction Design

Modern synthetic protocols increasingly focus on minimizing solvent use or replacing hazardous solvents with environmentally benign alternatives.

For urea synthesis, several sustainable approaches are applicable. Reactions can be performed in water, which not only serves as a green solvent but can also promote reaction rates and simplify product isolation through precipitation. nih.gov Bio-derived solvents, such as Cyrene, have been shown to be effective and sustainable alternatives to commonly used toxic solvents like DMF for the synthesis of ureas from isocyanates and amines. chemrxiv.org In some cases, reactions can be designed to be entirely solvent-free, representing a significant step towards waste reduction. nih.govcam.ac.uk

Biocatalysis offers another powerful tool for sustainable synthesis. Enzymes operate under mild conditions, typically in aqueous media, and exhibit high selectivity. For example, the enzyme urease can be used to generate ammonia (B1221849) in situ from urea, which can then participate in multicomponent reactions to build complex molecules, demonstrating the potential for enzymatic cascades in synthesis. researchgate.netuzh.ch While direct enzymatic synthesis of Cyclobutylmethylurea is not established, the principles of biocatalysis, such as using hydrolases or transaminases, could be envisioned for the synthesis of its precursors, like cyclobutylmethylamine, in a sustainable manner. bjmu.edu.cn

| Solvent/Condition | Principle | Advantages | Reference |

|---|---|---|---|

| Water | Green Solvent | Non-toxic, abundant, can enhance reactivity, simplifies workup. | nih.gov |

| Cyrene | Bio-alternative Solvent | Derived from renewable cellulose, biodegradable, replaces toxic polar aprotic solvents. | chemrxiv.org |

| Solvent-Free | Waste Minimization | Maximizes atom economy, reduces purification needs and solvent waste. | cam.ac.uk |

| Aqueous Buffer | Biocatalysis | Mild conditions (pH, temp), high selectivity, biodegradable catalyst (enzyme). | researchgate.net |

Flow Chemistry and Continuous Processing for Cyclobutylmethylurea Production Research

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. scienceopen.comcam.ac.ukdrreddys.com This technology is particularly well-suited for handling hazardous intermediates or highly exothermic reactions.

The synthesis of ureas has been successfully translated to continuous-flow systems. acs.orgnih.gov A common approach involves the use of sequential microreactors. researchgate.netacs.orgacs.org For the production of an unsymmetrical urea like Cyclobutylmethylurea, a first reactor could be used to generate a reactive isocyanate intermediate in situ. For example, a Boc-protected amine can be converted to an isocyanate under flow conditions, which is then immediately directed into a second reactor to be trapped by an amine (e.g., cyclobutylmethylamine), yielding the final urea product. researchgate.netacs.orgacs.org This telescoping of reaction steps avoids the isolation of unstable intermediates, improving safety and efficiency. mdpi.com The use of in-line analytical techniques, such as FT-IR, allows for real-time monitoring and optimization of the reaction. researchgate.netacs.org The superior heat and mass transfer in microreactors allows for rapid reactions, often reducing residence times to minutes. nih.govmdpi.com This methodology could be readily adapted for the laboratory-scale production of Cyclobutylmethylurea, enabling rapid optimization and scale-up studies. researchgate.netnih.gov

High-Throughput Synthesis and Combinatorial Approaches for Cyclobutylmethylurea Libraries

In drug discovery and materials science, it is often necessary to synthesize and screen large numbers of structurally related compounds, known as chemical libraries. High-throughput experimentation (HTE) and combinatorial chemistry are enabling technologies for the rapid, parallel synthesis of such libraries. acs.orgacs.org

These techniques are highly applicable to the synthesis of urea derivatives. An automated, polymer-assisted solution-phase strategy can be used for the rapid synthesis of urea libraries. nih.gov A recent study demonstrated a benzylic C–H isocyanation method amenable to high-throughput synthesis in 96-well plates, allowing for the rapid generation of hundreds of diverse urea compounds by reacting a few C-H substrates with a large collection of amines. nih.gov

To create a library of Cyclobutylmethylurea analogues, one could employ a parallel synthesis approach. By reacting a panel of different isocyanates with cyclobutylmethylamine, or by reacting cyclobutylmethyl isocyanate (conceptually derived from the corresponding amine) with a diverse set of amines, a large library of related ureas can be generated. This process can be automated using robotic liquid handlers and carried out on a small scale in microtiter plates. This approach allows for the systematic exploration of the chemical space around the parent molecule to investigate structure-activity relationships.

| Library Position | Core Scaffold | Variable Group (R) | Example R Groups |

|---|---|---|---|

| 1 | R-NH-CO-NH-CH₂-Cyclobutane | Isocyanate-derived group | Phenyl, 4-Chlorophenyl, Methyl, Isopropyl |

| 2 | Cyclobutylmethyl-NH-CO-NH-R' | Amine-derived group | Benzyl, Propyl, Cyclohexyl, Morpholinoethyl |

Theoretical and Computational Investigations of Cyclobutylmethylurea

Quantum Chemical Characterization of Cyclobutylmethylurea Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Cyclobutylmethylurea at the electronic level. These methods provide a detailed picture of electron distribution and molecular orbitals, which govern the molecule's reactivity and spectroscopic characteristics.

The electronic structure of Cyclobutylmethylurea is characterized by the interplay of orbitals within the urea (B33335) moiety and the cyclobutylmethyl substituent. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior. In urea and its derivatives, the HOMO typically has significant contributions from the nitrogen lone pairs and the p-orbital of the carbonyl oxygen, while the LUMO is predominantly centered on the carbonyl carbon and exhibits antibonding character with respect to the C=O bond. The presence of the electron-donating cyclobutylmethyl group attached to one of the nitrogen atoms is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity as an electron donor.

| Property | Predicted Characteristic | Reference Analogue |

|---|---|---|

| HOMO Energy | Relatively high, influenced by nitrogen lone pairs and alkyl group | Alkyl-substituted ureas materials.international |

| LUMO Energy | Localized on the C=O group with antibonding character | Urea materials.international |

| Electron Density | Polarized towards the oxygen and nitrogen atoms of the urea core | Urea nih.govaip.org |

| C-N Bond Character | Partial double bond due to resonance | Alkyl-substituted ureas researchgate.netpnnl.gov |

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules like Cyclobutylmethylurea. tandfonline.complos.org These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

The theoretical prediction of vibrational spectra (Infrared and Raman) involves the calculation of the harmonic vibrational frequencies. For Cyclobutylmethylurea, characteristic vibrational modes are expected. The C=O stretching frequency is typically a strong band in the IR spectrum of urea derivatives. tandfonline.com The N-H stretching and bending vibrations are also prominent and are sensitive to hydrogen bonding. tandfonline.com The presence of the cyclobutyl ring will introduce specific C-H stretching and bending modes, as well as ring deformation vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with high accuracy using quantum chemical methods. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the cyclobutyl, methyl, and urea protons and carbons. The chemical shifts of the N-H protons are particularly sensitive to the molecular conformation and intermolecular interactions.

The prediction of electronic spectra (UV-Vis) involves calculating the energies of electronic transitions, often using Time-Dependent DFT (TD-DFT). nottingham.ac.uk For Cyclobutylmethylurea, the primary electronic transitions are expected to be of the n → π* and π → π* type, localized within the urea chromophore. The alkyl substituent is not expected to significantly alter the position of the main absorption bands.

Molecular Orbital Theory and Electron Density Distributions

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of Cyclobutylmethylurea over time. ucsf.edulibretexts.org These simulations are crucial for understanding the flexibility of the molecule and its interactions with its environment.

The conformational flexibility of Cyclobutylmethylurea arises from rotation around several single bonds, most notably the C-N bonds of the urea group and the C-N bond connecting the cyclobutylmethyl substituent. The rotation around the C-N bonds of the urea core is known to have a significant energy barrier due to their partial double bond character. researchgate.netacs.org Studies on alkyl-substituted ureas have shown that the rotational barriers around the C(sp²)-N bond are in the range of 8.6–9.4 kcal/mol. pnnl.govacs.org

The rotation of the cyclobutylmethyl group around the N-C(sp³) bond is also an important conformational feature. The potential energy surface for this rotation will likely exhibit multiple minima corresponding to different staggered conformations of the methyl and cyclobutyl groups relative to the urea plane. The rotational barriers for N-alkyl groups in ureas have been computationally determined, with values depending on the size of the alkyl group. pnnl.govacs.org For example, the rotational barrier for an ethyl group is higher than that of a methyl group. pnnl.gov Based on these trends, the cyclobutylmethyl group is expected to have a notable rotational barrier influencing its preferred orientation. Conformational analysis helps in identifying the most stable rotamers and understanding the energy landscape that governs their interconversion. ic.ac.uklibretexts.orglumenlearning.com

| Rotation Axis | Predicted Barrier Height (kcal/mol) | Reference Analogue |

|---|---|---|

| Urea C(sp²)-N Bond | 8.6 - 9.4 | Alkylureas pnnl.govacs.org |

| N-C(sp³) Bond (Cyclobutylmethyl) | ~4-6 | Isopropylurea/tert-butylurea pnnl.govacs.org |

MD simulations are particularly well-suited for studying the intermolecular interactions of Cyclobutylmethylurea, both in the condensed phase and in solution. dovepress.comnih.gov The urea moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). Consequently, Cyclobutylmethylurea is expected to form strong intermolecular hydrogen bonds with itself and with other molecules.

Analysis of Preferred Conformations and Rotational Barriers

Structure-Based Computational Design and Virtual Screening of Cyclobutylmethylurea Analogues

The principles of structure-based design and virtual screening can be applied to discover novel analogues of Cyclobutylmethylurea with desired properties. nih.govarxiv.org These computational techniques are widely used in drug discovery and materials science to identify promising new molecules.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target or possess certain physicochemical properties. researchgate.netmetu.edu.trnih.gov If Cyclobutylmethylurea were a hit compound from a screening campaign, its structure could be used as a starting point. A pharmacophore model could be developed based on its key chemical features, such as hydrogen bond donors and acceptors and hydrophobic regions. This model would then be used to search virtual libraries for molecules with a similar arrangement of these features.

Alternatively, if the three-dimensional structure of a target protein is known, structure-based virtual screening (e.g., molecular docking) can be employed. plos.org Analogues of Cyclobutylmethylurea could be designed and docked into the active site of the target to predict their binding affinity and orientation. This approach allows for the rational design of modifications to the Cyclobutylmethylurea scaffold to improve its interaction with the target. For instance, the cyclobutyl ring could be replaced with other cyclic or acyclic moieties to explore different binding pockets, or the substitution pattern on the urea group could be altered to optimize hydrogen bonding interactions.

De Novo Design Principles for Related Scaffolds

De novo design, Latin for "from the beginning," is a computational strategy used in medicinal chemistry to design novel molecules with desired properties without relying on existing templates. numberanalytics.com The process for small molecules like Cyclobutylmethylurea involves generating new chemical structures by assembling molecular building blocks or by applying algorithmic modifications to a starting scaffold. Key principles focus on understanding the relationship between a molecule's structure and its biological function. numberanalytics.com

When designing scaffolds related to Cyclobutylmethylurea, computational methods focus on two key structural features: the cyclobutane (B1203170) ring and the urea moiety.

The Urea Moiety: The urea functional group is a versatile component in drug design. It features a central carbonyl group that can act as a hydrogen bond acceptor, and two nitrogen atoms with hydrogens that can act as hydrogen bond donors. avcr.cz This allows for the formation of strong and specific hydrogen bonding networks with protein targets. avcr.cz Computational design involves placing the urea group in a position where these interactions can be maximized. The planarity and resonance of the urea group are also key considerations in how it interacts with a binding site. avcr.cz

The de novo design process begins by defining the desired properties for a new molecule, such as inhibitory activity against a specific enzyme. numberanalytics.com Using a starting point like the Cyclobutylmethylurea scaffold, algorithms can then explore chemical space by adding, removing, or substituting functional groups to generate a library of virtual compounds. These virtual molecules are then computationally evaluated for their predicted binding affinity, physicochemical properties, and other relevant parameters to identify the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks for Cyclobutylmethylurea Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. biolscigroup.us The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. By quantifying these properties using molecular descriptors, statistical methods can be used to build a predictive model. derpharmachemica.comresearchgate.net

A typical QSAR modeling framework for a series of Cyclobutylmethylurea derivatives would involve the following steps:

Data Set Preparation: A dataset of Cyclobutylmethylurea analogs with their corresponding measured biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. humanjournals.comtandfonline.com

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. nih.govscholarsresearchlibrary.com These can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA).

3D Descriptors: Molecular volume, surface area, and shape indices. scholarsresearchlibrary.com

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges, often calculated using methods like Density Functional Theory (DFT). biolscigroup.usdergipark.org.tr

Model Development: Using the training set, a statistical method is employed to find the best correlation between a subset of the calculated descriptors and biological activity. Multiple Linear Regression (MLR) is a common method, which generates an equation linking activity to the most relevant descriptors. researchgate.nethumanjournals.com

Model Validation: The developed model's statistical robustness and predictive ability are rigorously tested. Internal validation is often performed using methods like leave-one-out cross-validation (q²). External validation is performed by using the model to predict the activity of the compounds in the test set (pred_r²). tandfonline.com

The resulting QSAR equation can help researchers understand which molecular properties are most important for activity and can be used to predict the potency of new, unsynthesized Cyclobutylmethylurea derivatives, thereby prioritizing synthetic efforts.

The table below illustrates a hypothetical dataset for a QSAR study on Cyclobutylmethylurea derivatives.

| Compound | Substituent (R) | pIC50 (Activity) | Molecular Weight | Polar Surface Area (PSA) | Dipole Moment |

|---|---|---|---|---|---|

| 1 | -H | 6.0 | 142.2 | 49.3 | 4.5 |

| 2 | -F | 6.3 | 160.2 | 49.3 | 3.1 |

| 3 | -OH | 6.5 | 158.2 | 69.5 | 5.2 |

| 4 | -CN | 6.1 | 167.2 | 73.1 | 1.8 |

| 5 | -NH2 | 6.7 | 157.2 | 75.3 | 4.9 |

Structure Activity Relationship Sar Studies and Analogue Design in Cyclobutylmethylurea Chemistry

Systematic Modulations of the Cyclobutyl Moiety in Cyclobutylmethylurea

The cyclobutyl group, a four-membered carbocycle, offers a unique three-dimensional scaffold that can be strategically modified to influence a molecule's interaction with biological targets. ru.nlnih.gov Its puckered conformation can orient substituents in distinct spatial arrangements, impacting binding affinity and selectivity. ru.nl

Positional and Electronic Effects of Substituents on the Cyclobutane (B1203170) Ring

The introduction of substituents onto the cyclobutane ring of cyclobutylmethylurea can significantly alter its electronic and steric properties, thereby affecting its hypothetical biological activity. The position of the substituent (e.g., C2, C3) and its electron-donating or electron-withdrawing nature are key considerations in SAR studies. longdom.org For instance, introducing an electron-withdrawing group like a fluorine atom can modulate the lipophilicity and metabolic stability of the compound. researchgate.netu-tokyo.ac.jp

To illustrate the potential impact of such modifications, a hypothetical data table is presented below. This table outlines the theoretical effects of various substituents on the cyclobutane ring on a hypothetical activity profile.

Table 1: Hypothetical SAR Data for Cyclobutylmethylurea Analogues with Substituted Cyclobutyl Rings

| Compound ID | Substituent on Cyclobutyl Ring | Position of Substitution | Hypothetical Relative Potency | Hypothetical Metabolic Stability |

|---|---|---|---|---|

| CBMU-01 | -H | - | 1.0 | Moderate |

| CBMU-02 | -F | C3 | 1.5 | High |

| CBMU-03 | -OH | C3 | 0.8 | Low |

| CBMU-04 | -CH3 | C3 | 1.2 | Moderate |

| CBMU-05 | -CF3 | C3 | 2.0 | Very High |

This table is for illustrative purposes only and does not represent actual experimental data.

Stereochemical Influence on Molecular Recognition and Interactions

The stereochemistry of a substituted cyclobutane ring can play a pivotal role in its interaction with a biological target. The cis and trans isomers of a disubstituted cyclobutane, for example, will present their functional groups in different spatial orientations, which can lead to significant differences in biological activity. ru.nl The puckered nature of the cyclobutane ring allows for distinct axial and equatorial-like positioning of substituents, which can be critical for optimal binding to a receptor or enzyme active site. ru.nl

Variations within the Urea (B33335) Linker and Alkyl Chain of Cyclobutylmethylurea

The urea linker and the methyl chain in cyclobutylmethylurea are key components that can be modified to fine-tune the molecule's properties.

Bioisosteric Replacements and Heteroatom Inclusion in the Linker

The urea functionality is a common motif in medicinal chemistry, known for its ability to form hydrogen bonds. nih.gov However, it can sometimes be associated with poor pharmacokinetic properties. nih.gov Bioisosteric replacement of the urea group is a common strategy to overcome such limitations. acs.orgoup.com Examples of potential bioisosteres for the urea linker include thiourea (B124793), guanidine, and various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. nih.govacs.org These replacements can alter the hydrogen bonding capacity, polarity, and metabolic stability of the resulting molecule. acs.org For instance, replacing the oxygen of the urea with sulfur to form a thiourea can modify the electronic character and hydrogen-bonding capabilities of the linker. google.commdpi.com

Table 2: Hypothetical Activity of Cyclobutylmethylurea Analogues with Bioisosteric Linker Replacements

| Compound ID | Linker | Hypothetical Relative Potency | Hypothetical Solubility |

|---|---|---|---|

| CBMU-01 | Urea | 1.0 | Moderate |

| CBMU-06 | Thiourea | 0.9 | Low |

| CBMU-07 | Guanidine | 1.3 | High |

| CBMU-08 | 1,2,4-Oxadiazole | 0.7 | Moderate |

This table is for illustrative purposes only and does not represent actual experimental data.

Impact of Alkyl Chain Length and Branching on Hypothetical Activity

The length and branching of the alkyl chain connecting the cyclobutyl moiety to the urea group can influence the molecule's lipophilicity and its ability to fit into a binding pocket. Extending the methyl chain to an ethyl or propyl group would increase the lipophilicity, which could enhance or decrease activity depending on the nature of the target binding site. Introducing branching, such as an isopropyl group, would increase steric bulk and could lead to more specific interactions.

Derivatization Strategies at the Terminal Nitrogen of Cyclobutylmethylurea

The terminal nitrogen of the urea group in cyclobutylmethylurea provides another site for derivatization. Modification at this position can significantly impact the molecule's properties. For example, replacing one of the hydrogens with an alkyl or aryl group can alter the hydrogen bond donor profile and lipophilicity. nih.govnih.gov The introduction of different substituents can be used to probe the steric and electronic requirements of the binding site. nih.gov

Table 3: Hypothetical SAR Data for N-Substituted Cyclobutylmethylurea Analogues

| Compound ID | R Group on Terminal Nitrogen | Hypothetical Relative Potency |

|---|---|---|

| CBMU-01 | -H | 1.0 |

| CBMU-09 | -CH3 | 1.8 |

| CBMU-10 | -Phenyl | 2.5 |

| CBMU-11 | -CH2CH2OH | 1.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

No Information Found for "Cyclobutylmethylurea"

Despite a comprehensive search of scientific databases and scholarly articles, no specific information could be located for the chemical compound "Cyclobutylmethylurea" or its derivatives in the context of Structure-Activity Relationship (SAR) studies, analogue design, scaffold hopping, or lead optimization.

The performed searches aimed to retrieve research findings pertinent to the following areas as outlined in the user's request:

Exploration of Aromatic, Heteroaromatic, and Aliphatic Substituents:No publications detailing the synthesis or biological evaluation of cyclobutylmethylurea derivatives with these specific substituent groups were identified.

Scaffold Hopping and Lead Optimization Principles Applied to Cyclobutylmethylurea Derivatives:The scientific literature does not appear to contain any examples of scaffold hopping or lead optimization strategies being applied to a cyclobutylmethylurea core structure.

The absence of any specific research data, including data tables and detailed findings, for "Cyclobutylmethylurea" makes it impossible to generate the requested professional and authoritative article. The strict adherence to the provided outline and the exclusion of any information not directly related to this specific compound cannot be fulfilled, as no such information appears to be publicly available in the indexed scientific literature.

It is possible that "Cyclobutylmethylurea" is a very novel compound that has not yet been described in published research, is known by a different chemical name, or is an internal designation not used in public-facing scientific discourse. Without any foundational research to draw upon, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Pre Clinical Biological Investigations and Mechanistic Elucidation of Cyclobutylmethylurea Derivatives Non Clinical Focus

In Vitro Biochemical Assays for Enzyme Modulation by Cyclobutylmethylurea Analogues

In the early stages of drug discovery, in vitro biochemical assays are fundamental in identifying and characterizing the interactions between potential drug candidates and their biological targets. bioduro.comdatabiotech.co.il These assays, conducted in a controlled environment outside of a living organism, provide crucial data on the modulation of enzyme activity, such as inhibition or activation. bioduro.comdatabiotech.co.il For cyclobutylmethylurea analogues, these biochemical evaluations are the first step in understanding their therapeutic potential by directly measuring their effects on specific enzymes. bioduro.com

Mechanistic Studies on Lipoxygenase Inhibition by Cyclobutylmethylurea Variants

Lipoxygenases (LOX) are a family of enzymes that play a critical role in the biosynthesis of inflammatory mediators. mdpi.comnih.gov The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a key strategy in the development of new anti-inflammatory drugs. nih.govsemanticscholar.org While specific studies on the direct inhibition of lipoxygenase by cyclobutylmethylurea variants are not extensively detailed in the provided search results, the general approach to studying such inhibition involves several key steps.

Initially, a screening campaign would be conducted to identify which cyclobutylmethylurea variants exhibit inhibitory activity against a specific lipoxygenase isoform, such as 5-LOX, 12-LOX, or 15-LOX. nih.gov This is often done using spectrophotometric or fluorometric assays that measure the enzymatic activity in the presence and absence of the test compounds. nih.gov

Once active variants are identified, mechanistic studies are performed to determine the nature of the inhibition (e.g., competitive, non-competitive, or mixed). rsc.org This involves kinetic analyses where enzyme activity is measured at various substrate and inhibitor concentrations. mdpi.com The data from these experiments allow for the determination of key parameters such as the Michaelis-Menten constant (K_M), maximum velocity (V_max), and the inhibition constant (K_i). mdpi.com For example, in a study on a different class of compounds, the K_M and V_max for lipoxygenase-1 were determined to be 45.8 µM and 10 µmol/min, respectively, with a competitive inhibitor showing a K_i of 7 µM. mdpi.com

Molecular docking and molecular dynamics simulations are often employed to provide a theoretical understanding of the interactions between the inhibitor and the enzyme at an atomic level. semanticscholar.orgrsc.org These computational methods can predict the binding mode of the inhibitor within the enzyme's active site and identify key amino acid residues involved in the interaction, which helps in the rational design of more potent and selective inhibitors. semanticscholar.org

The following table outlines the typical data generated from in vitro lipoxygenase inhibition studies:

| Parameter | Description | Example Value |

| IC_50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | 0.6 µM for 12-LOX inhibition by Linoleyl Hydroxamic Acid. nih.gov |

| K_i | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | 1.0 ± 0.4 μM for a ferrocenyl carboxylic acid inhibitor of 5-hLOX. rsc.org |

| Mechanism of Inhibition | Describes how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, mixed). | Mixed inhibitor. rsc.org |

| Binding Energy (E_b) | The calculated energy of interaction between the inhibitor and the enzyme from molecular docking studies. | -10.93 kcal mol⁻¹ for a ferrocenyl complex in the catalytic site of 5-hLOX. rsc.org |

Characterization of Interactions with Other Enzyme Systems

Beyond a primary target like lipoxygenase, it is crucial to understand how cyclobutylmethylurea derivatives interact with a broader range of enzyme systems to assess their selectivity and potential for off-target effects. bioduro.com Comprehensive biochemical profiling against a panel of enzymes is a standard practice in preclinical drug discovery. bioduro.com

These profiling studies can include various classes of enzymes, such as:

Kinases: Involved in cell signaling and proliferation.

Proteases: Play roles in various physiological processes, including inflammation and apoptosis.

Phosphatases: Counteract the action of kinases.

Cytochrome P450 (CYP) enzymes: Crucial for drug metabolism. bioivt.com

Fluorescence-based assays are commonly used for high-throughput screening against these enzyme panels. bioivt.com For instance, the inhibition of CYP enzymes can be assessed using fluorogenic substrates, where a decrease in fluorescence indicates enzymatic inhibition. bioivt.com Such assays can be run for major human CYPs like CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. bioivt.com

The data from these broad enzymatic screens are typically presented as a percentage of inhibition at a fixed compound concentration or as IC_50 values for more active compounds. This information helps in building a selectivity profile for the cyclobutylmethylurea analogues.

| Enzyme Family | Assay Type | Purpose |

| Kinases | Enzymatic Assays | To assess modulation of cell signaling pathways. bioduro.com |

| Proteases | Enzymatic Assays | To evaluate effects on protein processing and degradation. bioduro.com |

| Phosphatases | Enzymatic Assays | To determine impact on dephosphorylation events. bioduro.com |

| Cytochrome P450s | Fluorescence Inhibition Assays | To predict potential for drug-drug interactions. bioivt.com |

Cell-Based Assays for Mechanistic Investigations of Cyclobutylmethylurea Activity in Non-Human Cellular Models

While biochemical assays provide valuable information on direct molecular interactions, cell-based assays offer a more physiologically relevant context by evaluating a compound's activity within a living cell. sigmaaldrich.combmglabtech.com These assays are essential for confirming that a compound can cross the cell membrane, engage its intended target in the cellular environment, and elicit a downstream biological response. conceptlifesciences.com

Cellular Target Engagement and Pathway Analysis in Research Models

Confirming that a drug candidate interacts with its intended molecular target within a cell is a critical step in drug discovery. conceptlifesciences.comcatapult.org.uk Cellular target engagement assays provide this crucial evidence, linking the biochemical activity of a compound to its effects on cellular phenotype. catapult.org.uk

Several technologies are available to measure target engagement directly in cells. The Cellular Thermal Shift Assay (CETSA®) is one such method that assesses the thermal stabilization of a target protein upon ligand binding. pelagobio.com Another powerful technique is the NanoBRET™ Target Engagement Assay, which uses bioluminescence resonance energy transfer (BRET) to quantify the binding affinity and occupancy of a compound at its target protein in live cells. promega.ro

Once target engagement is confirmed, pathway analysis is performed to understand the downstream consequences of this interaction. promega.ro This can involve measuring changes in the levels of specific biomarkers, such as the phosphorylation of proteins in a signaling cascade. promega.ro For example, if a cyclobutylmethylurea analogue were to inhibit a kinase, pathway analysis would involve quantifying the phosphorylation status of its downstream substrates using techniques like Western blotting, ELISA, or Lumit™ Immunoassays. sigmaaldrich.compromega.ro

| Assay Type | Technology | Information Gained |

| Cellular Target Engagement | CETSA®, NanoBRET™ | Confirmation and quantification of compound binding to the target protein in live cells. pelagobio.compromega.ro |

| Pathway Analysis | Western Blot, ELISA, HTRF, AlphaLISA | Measurement of downstream signaling events (e.g., protein phosphorylation) to confirm mechanism of action. conceptlifesciences.com |

| Reporter Gene Assays | Luciferase, β-galactosidase | Quantification of changes in gene expression downstream of the target pathway. jmb.or.kr |

Phenotypic Screening Approaches in Defined Cellular Systems

For cyclobutylmethylurea derivatives, phenotypic screens could be employed in various non-human cellular models relevant to a particular disease area. For instance, in the context of inflammation, a screen might look for compounds that reduce the production of pro-inflammatory cytokines in cultured macrophages.

High-content screening (HCS) is a powerful form of phenotypic screening that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple cellular parameters simultaneously. jmb.or.kr This allows for a detailed profiling of a compound's effects on cellular health and function.

The process of phenotypic screening involves:

Assay Development: Choosing a relevant cell line and a measurable phenotype.

Screening: Testing a library of compounds (in this case, cyclobutylmethylurea analogues) for their ability to induce the desired phenotypic change.

Hit Confirmation and Characterization: Validating the active compounds and further investigating their mechanism of action. oncodesign-services.com

If a compound shows a desirable phenotypic effect, the subsequent challenge is to identify its molecular target, a process known as target deconvolution. pelagobio.com

| Screening Approach | Description | Potential Application for Cyclobutylmethylurea |

| Proliferation/Viability Assays | Measures the number of viable cells after compound treatment (e.g., MTT, resazurin (B115843) assays). bmglabtech.com | Identifying compounds with anti-proliferative effects in cancer cell lines. |

| Cytokine Secretion Assays | Quantifies the release of signaling molecules like cytokines and chemokines (e.g., ELISA). sigmaaldrich.com | Screening for anti-inflammatory activity in immune cells. |

| High-Content Screening (HCS) | Automated imaging and analysis of multiple cellular features. jmb.or.kr | Detailed profiling of compound effects on cell morphology, organelle health, and protein localization. |

In Vivo Pharmacological Investigations in Animal Models (Excluding Safety and Clinical Outcomes)

Following promising in vitro and cell-based results, the next step is to evaluate the pharmacological effects of cyclobutylmethylurea derivatives in living animal models. dergipark.org.trnih.gov These in vivo studies are essential for understanding how a compound behaves in a complex biological system and for providing an initial assessment of its potential efficacy. medicilon.com The choice of animal model is critical and should be based on its ability to mimic the human disease or condition of interest. nih.gov

The primary goal of these non-clinical in vivo studies is to establish a relationship between the compound's administration and a measurable pharmacological response. This involves selecting an appropriate animal model that recapitulates key aspects of the human disease pathophysiology. eddc.sg For example, if cyclobutylmethylurea derivatives are being investigated for anti-inflammatory properties, a common model would be the carrageenan-induced paw edema model in rats or mice. In this model, the compound's efficacy is determined by its ability to reduce the swelling in the paw after the injection of an inflammatory agent.

Other examples of disease models used in pharmacological research include:

Neurological Diseases: Models of epilepsy or neurodegenerative diseases like Alzheimer's. dergipark.org.trnih.gov

Metabolic Diseases: Models of diabetes or obesity. medicilon.com

Oncology: Xenograft models where human tumor cells are implanted into immunocompromised mice. medicilon.com

During these studies, various pharmacodynamic (PD) biomarkers may be measured to demonstrate that the compound is engaging its target and having the desired biological effect in the animal. For instance, if a cyclobutylmethylurea analogue is a lipoxygenase inhibitor, its efficacy in an animal model of inflammation could be correlated with a reduction in the levels of leukotrienes in the affected tissue.

It is important to emphasize that this section strictly focuses on the pharmacological effects and mechanistic understanding derived from these animal models, excluding any data related to safety, toxicity, or clinical outcomes.

| Animal Model Type | Disease Area | Example of Pharmacological Endpoint |

| Carrageenan-induced Paw Edema | Inflammation | Reduction in paw volume. |

| Collagen-induced Arthritis | Autoimmune Disease | Improvement in clinical arthritis score, reduction in joint inflammation. |

| Xenograft Models | Oncology | Inhibition of tumor growth. medicilon.com |

| Spontaneous or Induced Disease Models | Various | Dependent on the specific disease being modeled (e.g., seizure frequency in an epilepsy model). dergipark.org.tr |

Efficacy Assessment in Established Animal Disease Models (e.g., inflammation, hyperlipidemia)

No studies were identified that assessed the efficacy of Cyclobutylmethylurea derivatives in established animal models of inflammation or hyperlipidemia. While numerous compounds are evaluated using models such as carrageenan-induced paw edema for inflammation mdpi.com or Triton WR-1339-induced hyperlipidemia omjournal.orgscielo.brscielo.br, there is no published data detailing the performance of Cyclobutylmethylurea derivatives in these or other relevant disease models.

Commonly used animal models for inflammation include:

Carrageenan-induced paw edema mdpi.com

Formalin-induced paw edema nih.gov

Kaolin–Carrageenan-induced monoarthritis

For hyperlipidemia, established models include:

Triton WR-1339-induced hyperlipidemia omjournal.orgscielo.brscielo.br

Dexamethasone-induced hyperlipidemia omjournal.org

High-fat diet-induced hyperlipidemia mdpi.com

Genetically modified models such as LDL receptor knockout (LDLr−/−) mice nih.gov

Without specific studies, no data on the potential anti-inflammatory or anti-hyperlipidemic effects of Cyclobutylmethylurea derivatives can be presented.

Elucidation of Biological Mechanism of Action in Vivo Animal Systems

There is no available research elucidating the in vivo biological mechanism of action for Cyclobutylmethylurea derivatives. Mechanistic studies in animal systems are crucial for understanding how a compound exerts its pharmacological effects. Such studies often investigate the compound's influence on specific biological pathways, enzyme activities, or receptor interactions. For example, the mechanism of other compounds has been linked to the inhibition of HMG-CoA reductase in hyperlipidemia models omjournal.org or the modulation of inflammatory mediators like prostaglandins (B1171923) and cytokines in inflammation models. mdpi.com However, no such mechanistic data exists for Cyclobutylmethylurea.

Comparative Biological Activity Studies with Reference Compounds and Other Chemical Classes

No literature was found that compares the biological activity of Cyclobutylmethylurea derivatives with any reference compounds or other chemical classes. Comparative studies are essential to benchmark the potency and efficacy of new chemical entities against established standards, such as atorvastatin (B1662188) in hyperlipidemia omjournal.org or diclofenac (B195802) in inflammation. mdpi.com The absence of such studies means the relative therapeutic potential of Cyclobutylmethylurea derivatives remains unknown.

Advanced Chemical Applications and Emerging Research Frontiers for Cyclobutylmethylurea

Cyclobutylmethylurea as a Privileged Scaffold in Complex Molecule Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The cyclobutane (B1203170) ring is increasingly recognized as such a scaffold. nih.govmdpi.comjst.go.jp Its rigid, puckered, and three-dimensional structure provides a level of conformational constraint that is highly desirable in the design of potent and selective bioactive molecules. nih.govjst.go.jp This contrasts with more flexible aliphatic chains or flat aromatic rings, allowing for precise spatial positioning of functional groups. The incorporation of a cyclobutane ring can improve metabolic stability, direct key pharmacophore elements, and reduce the planarity of a molecule, which are all favorable properties in drug candidates. jst.go.jp

The urea (B33335) functional group is renowned for its ability to form strong, directional hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This property is fundamental to molecular recognition, enabling urea-containing molecules to bind with high affinity and specificity to biological targets like enzymes and receptors. The synthesis of complex molecules often relies on leveraging such non-covalent interactions to guide reactions and assemblies.

The combination of these two motifs in cyclobutylmethylurea creates a scaffold with significant potential. The cyclobutane unit offers a rigid, 3D anchor, while the methylurea (B154334) portion provides the hydrogen-bonding capability essential for target recognition. Researchers can envision using this scaffold as a starting point for creating libraries of diverse compounds for drug discovery, where modifications to the cyclobutane ring or the urea nitrogen could systematically alter the molecule's properties to optimize binding and activity. For instance, the synthesis of unnatural cyclobutane α-amino acids has been achieved through methods like visible light-catalyzed [2+2]-cycloaddition, showcasing a pathway to complex, biologically relevant structures from cyclobutane precursors. acs.org

Role of Cyclobutylmethylurea in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry is the study of chemical systems held together by non-covalent interactions. The urea group is a powerful and widely used synthon in this field because its two N-H groups and one carbonyl oxygen can form robust and highly directional hydrogen-bonding arrays. acs.org This allows urea derivatives to self-assemble into well-defined, higher-order structures such as tapes, helices, and polymers. acs.orgchembk.com

Research has shown that chiral cyclobutane-based ureas have a strong tendency to aggregate in solution, forming regular, ordered assemblies through intermolecular N-H···O=C hydrogen bonding. rsc.org The stereochemistry of the cyclobutane ring can dictate the mode of self-assembly, with different isomers forming distinct structures such as micelles, vesicles, or fibers. researchgate.net This demonstrates that the rigid cyclobutane core can effectively translate stereochemical information into the macroscopic properties of the resulting supramolecular structure.

Given these precedents, cyclobutylmethylurea and its derivatives are prime candidates for the construction of novel self-assembled systems. The interplay between the strained cyclobutane ring and the predictable hydrogen-bonding patterns of the urea moiety could be exploited to create new supramolecular gels, polymers, and other soft materials. chimia.ch These materials could have applications in areas ranging from tissue engineering to controlled-release systems, where the specific architecture of the self-assembled network is critical to its function.

Integration of Cyclobutylmethylurea Derivatives in Functional Materials Research

The unique chemical properties of cyclobutanes make them attractive building blocks for functional materials. The inherent ring strain of cyclobutane can be harnessed as a driving force for chemical transformations, while its rigid structure can impart useful properties to polymers and other materials. For example, research has demonstrated the synthesis of cyclobutane dimers through organophotoredox-catalyzed [2+2]-cycloadditions, yielding a new class of functional materials. rsc.org Furthermore, some cyclobutane systems can undergo reversible cycloaddition reactions, a property that offers a promising platform for developing responsive or "smart" materials and for applications in energy storage. mdpi.com

Integrating the cyclobutylmethylurea scaffold into material design could combine the structural benefits of the cyclobutane ring with the functional advantages of the urea group. The strong hydrogen-bonding capability of the urea moiety is known to be useful in creating self-healing materials, where non-covalent bonds can reform after being broken. By creating polymers or networks cross-linked by cyclobutylmethylurea units, it may be possible to develop materials that are both robust and repairable. The synthesis of polysubstituted cyclobutanes with varied functional groups is an active area of research, opening the door to a wide library of potential monomers for new materials. calstate.edu

Table 1: Potential Applications of Cyclobutylmethylurea-based Functional Materials

| Potential Application Area | Underlying Principle | Relevant Research Finding |

| Responsive Materials | Reversible [2+2] cycloaddition/reversion of the cyclobutane ring. mdpi.com | The cyclobutane ring can be opened and closed using external stimuli like light or heat, changing the material's properties. |

| Self-Healing Polymers | Reversible hydrogen-bonding networks formed by urea groups. | Urea-based motifs can create non-covalent cross-links that can reform after mechanical damage. |

| Energy Storage | High ring-strain energy of the cyclobutane core (~20.1 kcal/mol). mdpi.com | The energy stored in the strained ring can be released, offering a potential mechanism for chemical energy storage. |

| Specialty Polymers | Use of cyclobutane derivatives as monomers. acs.org | The rigid cyclobutane structure can be incorporated into polymer backbones to control physical properties. |

Exploration of Cyclobutylmethylurea Analogues in Agrochemical Development Research

The cyclobutane ring is a component of various biologically active molecules, including those with applications in agriculture. jst.go.jpresearchgate.net A notable success story is the development of cyclobutane carboxamide fungicides. researchgate.netnih.gov These compounds act as potent inhibitors of scytalone (B1230633) dehydratase, a key enzyme in the melanin (B1238610) biosynthesis pathway of pathogenic fungi. researchgate.netnih.govresearchgate.net The inhibition of this pathway prevents the fungus from penetrating the host plant tissue.

Research in this area has led to the identification of highly potent fungicide leads through the screening of combinatorial libraries containing the cyclobutane carboxamide scaffold. nih.govresearchgate.net Recently, a new carboxamide fungicide named Cyclobunofen, which is chemically N-[2-(2,4-dibromophenyl)cyclobutyl]-2-nitrobenzamide, received provisional approval, highlighting the continued commercial relevance of this structural class. agropages.com

The proven efficacy of cyclobutane carboxamides suggests that related structures, such as analogues of cyclobutylmethylurea, could also exhibit valuable agrochemical properties. The core structure shares the key cyclobutane ring, and the urea group, like the amide group, is a key hydrogen-bonding moiety. By synthesizing and screening libraries of cyclobutylmethylurea derivatives, researchers could explore their potential as fungicides, herbicides, or insecticides. The known synthetic routes to cyclobutane-containing compounds, including intermediates like cyclobutanecarboxaldehyde, provide a practical starting point for creating such analogues for biological testing. chembk.com

Table 2: Research Findings on Cyclobutane-Based Fungicides

| Compound Class | Target Enzyme | Mechanism of Action | Key Research Outcome | Citation(s) |

| Cyclobutane Carboxamides | Scytalone Dehydratase (SD) | Inhibition of fungal melanin biosynthesis. | Discovery of potent inhibitors with systemic fungicidal activity comparable to commercial standards. | researchgate.netnih.gov |

| Cyclobunofen | (Implied) Scytalone Dehydratase | (Implied) Inhibition of fungal melanin biosynthesis. | Provisional ISO approval as a new carboxamide fungicide, demonstrating ongoing innovation. | agropages.com |

Chemical Biology Probes and Imaging Agents Derived from Cyclobutylmethylurea

Chemical probes are small molecules used as tools to study and manipulate biological systems. oup.com Fluorescent imaging agents, a type of chemical probe, are indispensable for visualizing cellular structures and processes in real-time. The design of these probes typically involves a recognition element that binds to a specific biological target, a linker, and a reporter group such as a fluorophore.

The urea functional group has been successfully incorporated into a variety of fluorescent probes. For example, urea-based sensors have been designed to "turn-on" their fluorescence in the presence of specific ions, while fluorescent triazole urea probes have been used for the single-cell phenotypic characterization of bacteria. nih.govresearchgate.net These examples show that the urea moiety can be part of a recognition system that triggers a detectable signal. A recently developed chemical reaction that induces the cleavage of a urea bond in the presence of nitric oxide has been used to create a modular platform for new fluorescent NO probes. rsc.org

The cyclobutylmethylurea scaffold is an attractive candidate for the development of novel chemical probes. The structure could serve as the recognition element, targeting specific classes of enzymes or receptors. By attaching a fluorescent dye (such as a BODIPY or coumarin (B35378) derivative) or a radiolabel for Positron Emission Tomography (PET) imaging, it would be possible to create new imaging agents. mdpi.comnih.govrsc.org The rigid cyclobutane could help orient the probe for optimal target binding, while the urea group could form key hydrogen bonds to secure it in place. The development of such probes based on the cyclobutylmethylurea scaffold could provide new tools to investigate disease pathways and aid in drug discovery. nih.gov

Future Directions and Unresolved Questions in Cyclobutylmethylurea Research

Challenges and Opportunities in Stereoselective Synthesis for Cyclobutylmethylurea Derivatives

The synthesis of Cyclobutylmethylurea derivatives with precise three-dimensional arrangements of atoms (stereochemistry) is a significant challenge, yet it offers the opportunity to create highly specific and potent molecules. The core difficulties stem from the inherent strain of the cyclobutane (B1203170) ring and the need to control stereocenters on both the ring and potentially the urea (B33335) substituent.

Key challenges include achieving high diastereoselectivity and enantioselectivity. The creation of substituted cyclobutanes often results in mixtures of isomers, and their separation can be complex and inefficient. mdpi.com For instance, photochemical methods like the Norrish-Yang photocyclisation can yield cyclobutanol (B46151) precursors, but controlling the stereoselectivity often depends heavily on the nature of the substituents and reaction conditions. numberanalytics.com

Despite these hurdles, significant opportunities exist by leveraging modern synthetic strategies. The use of chiral auxiliaries bound to the substrate can effectively control stereoselectivity during key bond-forming steps. jpionline.org Furthermore, the development of organocatalytic or transition-metal-catalyzed [2+2] cycloadditions presents a powerful avenue for the asymmetric synthesis of the cyclobutane core. These methods can provide access to enantioenriched products that would be difficult to obtain otherwise.

Table 1: Comparison of Potential Stereoselective Synthetic Methods for Cyclobutylmethylurea Derivatives

| Method | Potential Advantages | Anticipated Challenges | Key Research Focus |

| Chiral Auxiliary-Directed Synthesis | Well-established; predictable control in many systems. | Stoichiometric use of expensive auxiliaries; additional protection/deprotection steps. | Design of novel, easily cleavable auxiliaries specific to urea or cyclobutane precursors. |

| Asymmetric Organocatalysis | Metal-free; environmentally benign; can create multiple stereocenters. | Substrate scope limitations; catalyst loading and turnover. | Development of novel catalysts for [2+2] cycloadditions or functionalization of pre-formed rings. |

| Transition-Metal Catalysis | High efficiency and turnover numbers; broad substrate scope. | Potential for metal contamination in final products; ligand design complexity. | Exploring earth-abundant metal catalysts; ligand screening for high enantioselectivity. |

| Photochemical Cycloadditions | Access to unique and complex scaffolds; mild reaction conditions. | Often produces mixtures of isomers; short-lived intermediates can be difficult to control. jpionline.org | Use of chiral photosensitizers or templates to induce stereoselectivity. |

Advancements in Integrated Computational and Experimental Approaches for Cyclobutylmethylurea Design

The design of novel Cyclobutylmethylurea derivatives can be significantly accelerated by integrating computational modeling with experimental validation. jpionline.orgmdpi.com This synergistic approach allows for the rational design of molecules with desired properties, reducing the time and cost associated with traditional trial-and-error synthesis. jpionline.org

Table 2: Illustrative Workflow for Integrated Design of Cyclobutylmethylurea Analogues

| Phase | Computational Task | Experimental Task | Objective |

| 1. Scoping | Generate a virtual library of Cyclobutylmethylurea derivatives. Use QM to analyze ring strain and conformers. | N/A | Explore the accessible chemical space. |

| 2. Prioritization | Use ML models to predict ADMET properties and target binding affinity. Perform molecular docking studies. nih.gov | Synthesis of a small, diverse set of prioritized compounds. | Select a manageable number of candidates for synthesis. |

| 3. Validation | N/A | In vitro testing of synthesized compounds for biological activity. | Validate or invalidate computational predictions. |

| 4. Refinement | Use experimental data to retrain and improve the ML models (active learning). digitellinc.com | Synthesize a second generation of analogues based on new predictions. | Optimize lead compounds for improved potency and properties. |

Expanding the Scope of Pre-clinical Biological System Applications for Cyclobutylmethylurea Analogues

The unique structural features of Cyclobutylmethylurea suggest potential applications in various biological systems, an area ripe for pre-clinical investigation. The cyclobutane ring, for instance, is a key component in several successful antiviral nucleoside analogues like Carbovir and Lobucavir, where the carbocycle replaces the ribose sugar to enhance metabolic stability. mdpi.comlongdom.org This precedent suggests that Cyclobutylmethylurea analogues could be investigated as potential antiviral agents, particularly against viruses that develop resistance to current therapies. mdpi.com

Similarly, the urea functional group is a well-known pharmacophore found in a multitude of approved drugs, including many kinase inhibitors used in oncology. Therefore, another promising avenue is the exploration of Cyclobutylmethylurea derivatives as anticancer agents.

Expanding the pre-clinical scope requires a systematic approach. Initial studies would involve high-throughput screening of a library of Cyclobutylmethylurea analogues against various cell lines (e.g., cancer cell panels) and viral assays. uab.cat Compounds showing initial promise would then be subjected to more detailed mechanistic studies to identify their molecular targets. For instance, researchers could investigate if the compounds inhibit specific enzymes, disrupt protein-protein interactions, or interfere with nucleic acid synthesis. ontosight.ai Subsequent pre-clinical evaluation in animal models would be necessary to assess in vivo efficacy and pharmacokinetics.

Table 3: Potential Pre-clinical Applications and Corresponding Investigative Assays

| Potential Application | Rationale | Initial Screening Assay | Follow-up Mechanistic Studies |

| Antiviral Agents | Cyclobutane is a stable isostere for the ribose ring in nucleoside analogues. longdom.org | Cell-based viral replication assays (e.g., plaque reduction assay). | Enzyme inhibition assays (e.g., viral polymerase/reverse transcriptase). |

| Anticancer Agents | Urea moiety is a common scaffold in kinase inhibitors and other anticancer drugs. | Cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60). | Kinase inhibition panels; cell cycle analysis; apoptosis assays. |

| Neurological Disorders | Novel scaffolds can offer new ways to interact with CNS targets. | Receptor binding assays; neurotransmitter uptake assays. | In vivo microdialysis; behavioral models in rodents. |

Development of Advanced Analytical Methodologies for Complex Cyclobutylmethylurea Mixtures

A significant and often underestimated challenge in the chemistry of novel scaffolds is the analysis of complex reaction mixtures. The synthesis of Cyclobutylmethylurea derivatives will inevitably produce not only the desired product but also starting materials, byproducts, and various isomers (regioisomers and stereoisomers). The effective separation, identification, and quantification of each component are critical for process optimization and for ensuring the purity of biologically active compounds. researchgate.net

Standard analytical techniques may be insufficient for these complex mixtures. Therefore, the development and application of advanced analytical methodologies are paramount. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful. numberanalytics.comchromatographytoday.com